2-Tert-butyl-1,3,4-oxadiazole Exhibits a Distinct Red Shift in Fluorescence Emission Compared to its Methyl Analog
Experimental and time-dependent density functional theory (TDDFT) studies on 2-R-5-phenyl-1,3,4-oxadiazoles reveal that the tert-butyl substituent (R = tert-butyl) induces a substantial red shift in fluorescence emission relative to the methyl analog (R = methyl) [1]. This difference arises from the distinct electron-donating and steric effects of the substituents on the oxadiazole core's excited state geometry and charge distribution [1].
| Evidence Dimension | Fluorescence Emission Spectral Shift |
|---|---|
| Target Compound Data | 2-tert-butyl-5-phenyl-1,3,4-oxadiazole: Substantial red shift observed. |
| Comparator Or Baseline | 2-methyl-5-phenyl-1,3,4-oxadiazole: Exhibits a smaller red shift. |
| Quantified Difference | Substantial red shift for tert-butyl analog relative to methyl analog. |
| Conditions | Experimental absorption and fluorescence spectroscopy in solution; TDDFT calculations at the S0 and S1 geometries [1]. |
Why This Matters
This tunable photophysical property, dependent on the alkyl substituent, is critical for applications in organic light-emitting diodes (OLEDs) and fluorescent probes, where the tert-butyl derivative's specific emission wavelength may be required for optimal device performance or spectral compatibility.
- [1] Gaenko AV, Devarajan A, Trifonov RE, Ostrovskii VA. Spectral and density functional studies on the absorbance and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and their conjugate acids. J Phys Chem A. 2006;110(28):8750-7. PMID: 16836437. View Source
